molecular formula C16H20N6O2 B11118520 Pyrazinecarboxamide, N,N'-1,6-hexanediylbis- CAS No. 138506-89-5

Pyrazinecarboxamide, N,N'-1,6-hexanediylbis-

Cat. No.: B11118520
CAS No.: 138506-89-5
M. Wt: 328.37 g/mol
InChI Key: ZUQAZAKDTRCEEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazinecarboxamide, N,N’-1,6-hexanediylbis-: is a complex organic compound characterized by the presence of pyrazine and carboxamide groups linked by a hexanediyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinecarboxamide, N,N’-1,6-hexanediylbis- typically involves the reaction of pyrazinecarboxylic acid derivatives with hexanediamine under controlled conditions. One common method includes:

    Starting Materials: Pyrazinecarboxylic acid and 1,6-hexanediamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C).

    Catalysts: Catalysts like N,N’-dicyclohexylcarbodiimide (DCC) may be used to facilitate the formation of the amide bond.

    Purification: The product is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of Pyrazinecarboxamide, N,N’-1,6-hexanediylbis- may involve large-scale batch reactors with automated control systems to maintain optimal reaction conditions. The use of continuous flow reactors can also enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Pyrazinecarboxamide, N,N’-1,6-hexanediylbis- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of pyrazinecarboxylic acid derivatives.

    Reduction: Conversion to corresponding amines or alcohols.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Pyrazinecarboxamide, N,N’-1,6-hexanediylbis- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and molecular interactions.

Medicine

In medicine, Pyrazinecarboxamide, N,N’-1,6-hexanediylbis- is investigated for its therapeutic potential. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of Pyrazinecarboxamide, N,N’-1,6-hexanediylbis- involves its interaction with specific molecular targets. It can bind to enzymes, receptors, or nucleic acids, modulating their activity. The hexanediyl linker allows for flexible binding, enhancing its efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinecarboxamide: A simpler analog without the hexanediyl linker.

    Hexanediamine: A basic building block used in the synthesis of various amides.

    N,N’-Bis(2-pyridyl)pyrazinecarboxamide: A related compound with different substituents on the pyrazine ring.

Uniqueness

Pyrazinecarboxamide, N,N’-1,6-hexanediylbis- stands out due to its bifunctional nature, combining the properties of pyrazinecarboxamide and hexanediamine. This dual functionality allows for versatile applications in multiple fields, making it a valuable compound for research and industry.

Properties

CAS No.

138506-89-5

Molecular Formula

C16H20N6O2

Molecular Weight

328.37 g/mol

IUPAC Name

N-[6-(pyrazine-2-carbonylamino)hexyl]pyrazine-2-carboxamide

InChI

InChI=1S/C16H20N6O2/c23-15(13-11-17-7-9-19-13)21-5-3-1-2-4-6-22-16(24)14-12-18-8-10-20-14/h7-12H,1-6H2,(H,21,23)(H,22,24)

InChI Key

ZUQAZAKDTRCEEX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C(=O)NCCCCCCNC(=O)C2=NC=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.